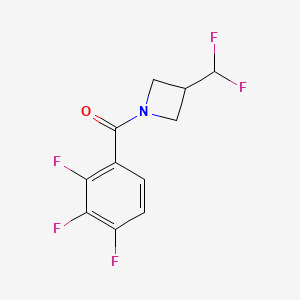

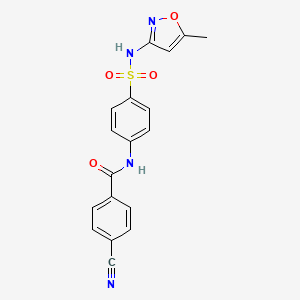

![molecular formula C7H7BrN2 B2536025 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine CAS No. 1617514-93-8](/img/structure/B2536025.png)

4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine” is a nitrogen-containing heterocyclic compound . It has the empirical formula C7H5BrN2 and a molecular weight of 197.03 . The compound is solid in form .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The SMILES string representation of the molecule is BrC1=CN=CC2=C1C=CN2 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 197.03 . The compound should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

- The bromination of pyrrolo[1, 2-a]pyrazine and pyrrazolo[1, 2-a]pyridine yields 1,3-dibromo and 1-bromo derivatives, aligning with frontier-electron density calculations. This study analyzes the NMR spectra of these compounds in detail (Paudler & Dunham, 1965).

- A pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, important in the synthesis of natural alkaloid variolin B, was synthesized from protected 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, demonstrating the utility of these compounds in complex organic syntheses (Baeza et al., 2010).

Biological and Pharmacological Research

- Pyrrolo[3,4-c]pyridine derivatives, a structurally similar group, have been extensively studied for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. This highlights the broad spectrum of pharmacological properties associated with pyrrolo[2,3-c]pyridine and its derivatives (Wójcicka & Redzicka, 2021).

Electrophilic Substitution Reactions

- Research on 2-t-butyl- and 2-phenyl-1-pyrroline 1-oxides undergoing bromination has relevance to the study of 4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine, as it provides insights into the behavior of similar compounds in electrophilic substitution reactions (Black & Blackman, 1979).

Synthesis of Complex Heterocycles

- The regioselective bromination of thieno[2,3-b]pyridine, closely related to pyrrolo[2,3-c]pyridine, demonstrates the potential of such brominated compounds as building blocks in drug discovery research (Lucas et al., 2015).

Safety and Hazards

Zukünftige Richtungen

The pyrrolopyrazine structure, which is similar to “4-bromo-1H,2H,3H-pyrrolo[2,3-c]pyridine”, is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various cellular targets, influencing cell proliferation and apoptosis .

Mode of Action

It has been observed that similar compounds can inhibit cell proliferation and induce apoptosis .

Biochemical Pathways

Related compounds have been found to influence pathways related to cell proliferation, apoptosis, and migration .

Result of Action

In vitro studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis . These compounds have also been observed to significantly inhibit the migration and invasion of certain cell types .

Eigenschaften

IUPAC Name |

4-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-9-4-7-5(6)1-2-10-7/h3-4,10H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVXCDZTQUXRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CN=CC(=C21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

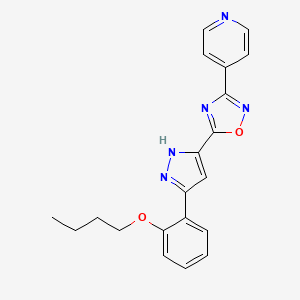

![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)

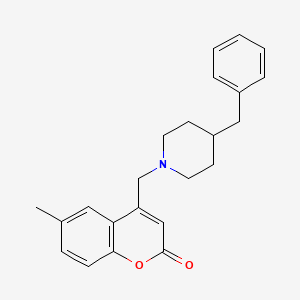

![2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2535949.png)

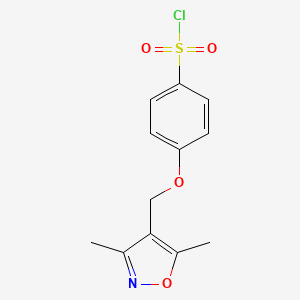

![3-[1-(2-Methylpropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2535955.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)